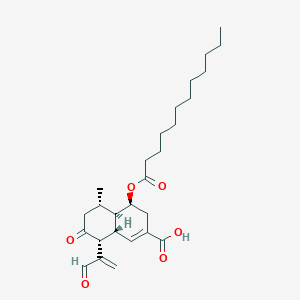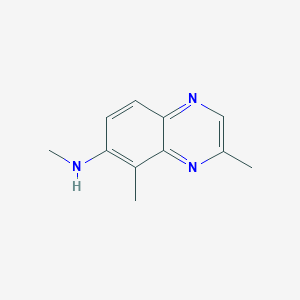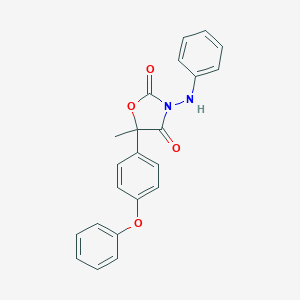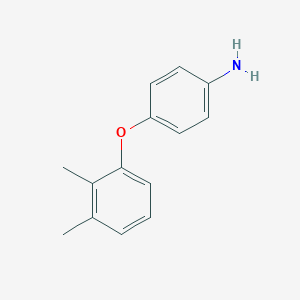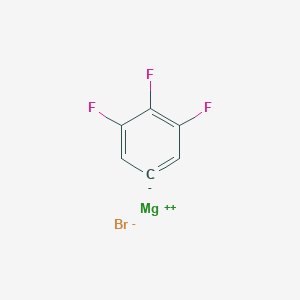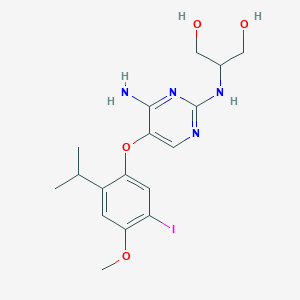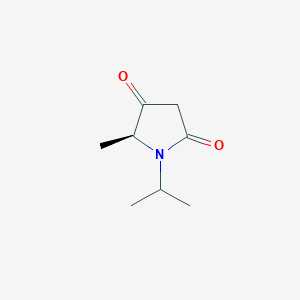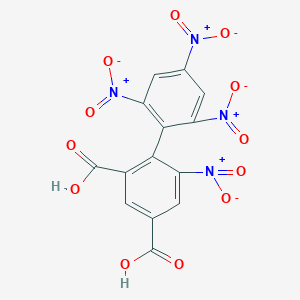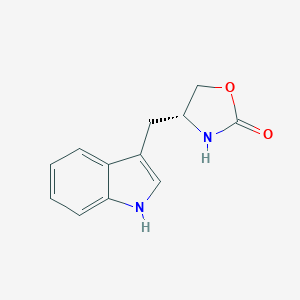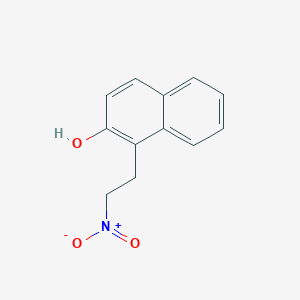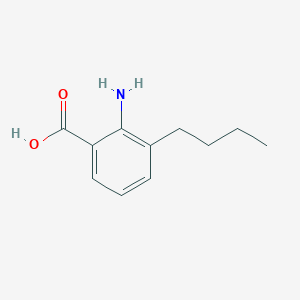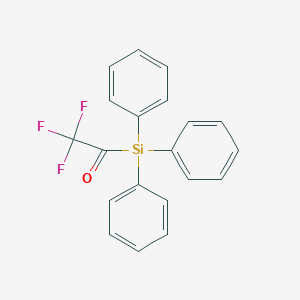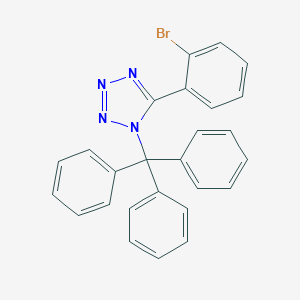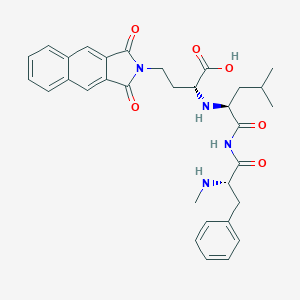
Cddbip-leu-phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cddbip-leu-phe-NH2 is a peptide that has been extensively studied for its biochemical and physiological effects. This peptide is synthesized using a variety of methods and has been used in scientific research applications to investigate its mechanism of action. In
Mecanismo De Acción
The mechanism of action of Cddbip-leu-phe-NH2 is not fully understood. However, it is believed to act on the opioid receptors in the central nervous system, leading to the release of endogenous opioids and the inhibition of pain signaling pathways. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Cddbip-leu-phe-NH2 has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cddbip-leu-phe-NH2 in lab experiments is its specificity for the opioid receptors, making it a useful tool for investigating the role of the opioid system in pain and inflammation. However, one limitation of using Cddbip-leu-phe-NH2 is its relatively short half-life, which may limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of Cddbip-leu-phe-NH2. One direction is to investigate its potential as a therapeutic agent for the treatment of pain and inflammation. Another direction is to investigate its mechanism of action and its effects on the immune response in more detail. Additionally, further studies are needed to determine the optimal dosing and administration of Cddbip-leu-phe-NH2 for therapeutic use.
Conclusion
In conclusion, Cddbip-leu-phe-NH2 is a peptide that has been extensively studied for its biochemical and physiological effects. It is synthesized using solid-phase peptide synthesis methods and has been used in scientific research applications to investigate its mechanism of action and potential therapeutic uses. While there are some limitations to its use in lab experiments, Cddbip-leu-phe-NH2 remains a useful tool for investigating the role of the opioid system in pain and inflammation.
Métodos De Síntesis
Cddbip-leu-phe-NH2 is synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support. The synthesis of Cddbip-leu-phe-NH2 involves the coupling of amino acids with a C-terminal amide group. The peptide is then cleaved from the solid support using a cleavage agent to obtain the final product.
Aplicaciones Científicas De Investigación
Cddbip-leu-phe-NH2 has been used in scientific research applications to investigate its mechanism of action and biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Propiedades
Número CAS |
154296-67-0 |
|---|---|
Nombre del producto |
Cddbip-leu-phe-NH2 |
Fórmula molecular |
C32H36N4O6 |
Peso molecular |
572.7 g/mol |
Nombre IUPAC |
(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid |
InChI |
InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1 |
Clave InChI |
VCEJALSBINQHFE-PVHODMMVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
SMILES |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |
Otros números CAS |
154296-67-0 |
Sinónimos |
(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide CDDBIP-Leu-Phe-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



